1-[(Z)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
1-[(Z)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a benzamido group, a methoxyphenyl group, and a pyrrolidine carboxylic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzamido group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the methoxyphenyl group: This step involves the use of a methoxy-substituted benzene derivative, which can be introduced through electrophilic aromatic substitution reactions.
Formation of the pyrrolidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of the components: The final step involves coupling the benzamido, methoxyphenyl, and pyrrolidine carboxylic acid moieties under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(Z)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Z)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(Z)-2-benzamido-3-(4-hydroxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
1-[(Z)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 1-[(Z)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(Z)-2-benzamido-3-(4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-29-17-11-9-15(10-12-17)14-18(23-20(25)16-6-3-2-4-7-16)21(26)24-13-5-8-19(24)22(27)28/h2-4,6-7,9-12,14,19H,5,8,13H2,1H3,(H,23,25)(H,27,28)/b18-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXOJFYFBGLTHY-JXAWBTAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)N2CCCC2C(=O)O)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)N2CCCC2C(=O)O)\NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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